2,2',3,4,4',5,5',6-Octabromodiphenyl ether
Overview
Description
2,2’,3,4,4’,5,5’,6-Octabromodiphenyl ether: is a brominated flame retardant belonging to the group of polybrominated diphenyl ethers (PBDEs). It is commonly used in various industrial applications to reduce the flammability of materials. This compound is characterized by its high bromine content, which contributes to its effectiveness as a flame retardant .
Mechanism of Action
Target of Action
It is related to pbde 37, which is an organobromine compound used as a flame retardant in consumer products .
Mode of Action
It is known that this compound is used as a flame retardant, suggesting that it interacts with materials to reduce their flammability .
Pharmacokinetics
It’s known that this compound is used in the plastic acrylonitrile butadiene styrene, high impact polystyrene, polybutylene terephthalate, and polyamides, suggesting that it may have low bioavailability due to its incorporation into these materials .
Result of Action
As a flame retardant, its primary effect is likely to reduce the flammability of the materials it is incorporated into .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,2’,3,4,4’,5,5’,6-Octabromodiphenyl ether. For instance, it is used in conjunction with antimony trioxide as a flame retardant . The compound is quite stable in the environment, and it is difficult to degrade . Therefore, the residual amount in the soil increases year by year .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’,3,4,4’,5,5’,6-Octabromodiphenyl ether typically involves the bromination of diphenyl ether. The reaction is carried out in the presence of a brominating agent, such as bromine or a bromine-containing compound, under controlled conditions. The process requires careful monitoring of temperature and reaction time to ensure the desired level of bromination .
Industrial Production Methods: Commercial production of 2,2’,3,4,4’,5,5’,6-Octabromodiphenyl ether involves large-scale bromination processes. These processes are designed to achieve high yields and purity of the final product. The industrial methods often utilize continuous flow reactors and advanced purification techniques to meet the stringent quality standards required for flame retardants .
Chemical Reactions Analysis
Types of Reactions: 2,2’,3,4,4’,5,5’,6-Octabromodiphenyl ether can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of brominated phenols and other oxidation products.
Reduction: Reduction reactions can break down the brominated structure, resulting in the formation of less brominated or debrominated products.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions to achieve selective reduction.
Substitution: Nucleophiles like hydroxide ions or amines can be used to substitute bromine atoms in the compound.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield brominated phenols, while reduction can produce less brominated diphenyl ethers .
Scientific Research Applications
Chemistry: 2,2’,3,4,4’,5,5’,6-Octabromodiphenyl ether is widely studied for its flame-retardant properties. Researchers investigate its effectiveness in various polymer matrices and its impact on the thermal stability of materials .
Biology and Medicine: In biological research, the compound is studied for its potential toxicological effects. It is known to bioaccumulate in living organisms, leading to concerns about its impact on human health and the environment .
Industry: The primary application of 2,2’,3,4,4’,5,5’,6-Octabromodiphenyl ether is in the manufacturing of flame-retardant materials. It is used in the production of plastics, textiles, and electronic equipment to enhance fire safety .
Comparison with Similar Compounds
Decabromodiphenyl ether: Another brominated flame retardant with a higher bromine content.
Pentabromodiphenyl ether: A related compound with fewer bromine atoms.
Tetrabromobisphenol A: An alternative flame retardant with different chemical properties.
Uniqueness: 2,2’,3,4,4’,5,5’,6-Octabromodiphenyl ether is unique due to its specific bromination pattern, which provides a balance between flame retardancy and material compatibility. Its effectiveness in various applications and its relatively lower toxicity compared to some other PBDEs make it a valuable compound in the industry .
Properties
IUPAC Name |
1,2,3,4,5-pentabromo-6-(2,4,5-tribromophenoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H2Br8O/c13-3-1-5(15)6(2-4(3)14)21-12-10(19)8(17)7(16)9(18)11(12)20/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTUZOQFRIPIWPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)Br)Br)OC2=C(C(=C(C(=C2Br)Br)Br)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H2Br8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7074749 | |
Record name | 1,2,3,4,5-Pentabromo-6-(2,4,5-tribromophenoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7074749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
801.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
337513-72-1 | |
Record name | 2,2',3,4,4',5,5',6-Octabromodiphenyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0337513721 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,3,4,5-Pentabromo-6-(2,4,5-tribromophenoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7074749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2',3,4,4',5,5',6-OCTABROMODIPHENYL ETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13NAJ7N8H3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is there interest in synthesizing specific PBDE congeners like BDE-203?
A1: PBDEs, including BDE-203, have become widespread environmental pollutants, accumulating in biota and humans [, ]. Synthesizing pure, authentic reference standards of these congeners is crucial for several reasons:
Q2: What are the potential developmental neurotoxic effects of BDE-203?
A2: Research indicates that neonatal exposure to BDE-203 can lead to developmental neurotoxic effects in mice []. Specifically, exposure to BDE-203 during early life stages has been linked to:
Q3: How does the structure of BDE-203 compare to other PBDEs, and what is the significance?
A3: BDE-203 is an octabrominated diphenyl ether, meaning it possesses eight bromine atoms attached to its diphenyl ether core structure. The specific arrangement of these bromine atoms distinguishes it from other octabrominated congeners, such as BDE-198 and BDE-201 [].
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